N-Methyl-9-acridinamine hydrochloride
CAS No.: 51821-38-6
Cat. No.: VC20647506
Molecular Formula: C14H13ClN2
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51821-38-6 |
|---|---|
| Molecular Formula | C14H13ClN2 |
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | N-methylacridin-9-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H12N2.ClH/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14;/h2-9H,1H3,(H,15,16);1H |
| Standard InChI Key | FAXKVBHVKIDRHO-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-Methyl-9-acridinamine hydrochloride (C₁₃H₁₁ClN₂) features a planar tricyclic framework comprising two benzene rings fused to a central pyridine ring. The methyl group at the 9-position introduces steric and electronic modifications that enhance solubility and biological activity compared to its parent compound, 9-aminoacridine. X-ray crystallography data (orthorhombic space group P2₁) confirm a herringbone packing motif with intermolecular N–H···Cl hydrogen bonds (2.89 Å) and π-π stacking distances of 3.42 Å between acridine planes .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 238.69 g/mol | |
| Melting Point | 231–235°C | |
| Solubility (H₂O) | 12.7 mg/mL at 25°C | |
| λmax (fluorescence) | 460 nm (monomer), 535 nm (excimer) | |
| Crystal System | Orthorhombic |
Time-resolved fluorescence studies in β-cyclodextrin reveal a monomer-to-excimer transition lifetime of 8.3 ns, attributed to face-to-face dimerization stabilized by four hydrogen bonds between amino-H and imino-N groups .
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 85 | 95 | Broad substrate scope |
| SNAT (Cs₂CO₃/DMSO) | 78 | 92 | Direct C–N bond formation |
| Solid-Phase Synthesis | 87 | 90 | Peptide conjugation |
Nucleophilic aromatic substitution (SNAT) with fluorinated arenes in DMSO/Cs₂CO₃ introduces para-nitro and ortho-methoxy groups, enhancing DNA binding affinity by 3.2-fold compared to the parent compound .
Photophysical Behavior in Confined Media
In micellar systems (CTAB, Triton-X 100), N-methyl-9-acridinamine exhibits concentration-dependent excimer emission at 535 nm (Φ = 0.24), contrasting with monomeric emission at 460 nm (Φ = 0.31) . Time-resolved emission spectra (TRES) analysis shows a 2.1 ns rise time for excimer formation, indicating diffusion-controlled dimerization. Confinement in β-cyclodextrin cavities (7.8 Å diameter) increases excimer stability by 18 kcal/mol compared to aqueous media, as calculated via DFT (B3LYP/6-31G*) .
Anisotropy decay profiles reveal rotational correlation times of 0.8 ns (monomer) vs. 2.4 ns (excimer), consistent with restricted mobility in constrained environments . Transient absorption spectra further confirm a 420 nm intermediate assigned to the excimer’s charge-transfer state.
Pharmacological Mechanisms and Applications
As a DNA intercalator, N-methyl-9-acridinamine binds to duplex DNA with a Kd of 1.4 × 10⁶ M⁻¹, inducing helix unwinding by 26° as shown by circular dichroism. Topoisomerase II inhibition assays demonstrate IC₅₀ values of 8.7 μM in MCF-7 cells, comparable to amsacrine (IC₅₀ = 6.2 μM) . In Staphylococcus aureus models, it disrupts membrane potential (ΔΨ = −120 mV at 50 μM) via quinone-like redox cycling.
Table 3: Biological Activity Profile
| Assay | Result | Implication |
|---|---|---|
| DNA Melting (ΔTm) | +14.2°C (10 μM) | Stabilizes DNA duplex |
| Topo II Inhibition | 82% at 20 μM | Antiproliferative effect |
| Bacterial MIC | 4 μg/mL (E. coli) | Broad-spectrum activity |
Fluorescence imaging in HeLa cells shows nuclear localization (λex = 405 nm) with a signal-to-background ratio of 9:1, enabling real-time tracking of drug distribution.
Stability and Degradation Pathways
Accelerated stability studies (40°C/75% RH) reveal 98.2% purity retention after 6 months, with major degradation products identified as 9-acridinone (3.1%) and N-demethylated analog (1.7%) via HPLC-MS. Photodegradation under UV-A follows first-order kinetics (k = 0.018 h⁻¹), mitigated by β-cyclodextrin encapsulation (k = 0.005 h⁻¹) .
Hydrolysis studies (pH 7.4, 37°C) show t₁/₂ = 48 hours, primarily yielding 9-aminoacridine. Molecular dynamics simulations (AMBER ff14SB) predict that the methyl group reduces solvent accessibility of the amino moiety by 34%, explaining enhanced stability over non-methylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume